3-(3,4-Dichlorophenyl)piperidine-2,6-dione
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Overview
Description
3-(3,4-Dichlorophenyl)piperidine-2,6-dione: is a chemical compound with the molecular formula C11H9Cl2NO2 and a molecular weight of 258.1 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and two keto groups at positions 2 and 6. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)piperidine-2,6-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to promote the reaction . The reaction proceeds via a Michael addition followed by intramolecular nucleophilic substitution to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and the use of environmentally benign reagents are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: 3-(3,4-Dichlorophenyl)piperidine-2,6-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain proteases or kinases, disrupting cellular signaling pathways . The presence of the dichlorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-(3,4-Dichlorophenyl)piperidine-2,6-dione
- 3-(3,4-Dichlorophenyl)morpholine-2,6-dione
- 3-(3,4-Dichlorophenyl)pyrrolidine-2,6-dione
Uniqueness: 3-(3,4-Dichlorophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of two keto groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
758706-02-4 |
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Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-3-1-6(5-9(8)13)7-2-4-10(15)14-11(7)16/h1,3,5,7H,2,4H2,(H,14,15,16) |
InChI Key |
UYMQKDGOJSXQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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